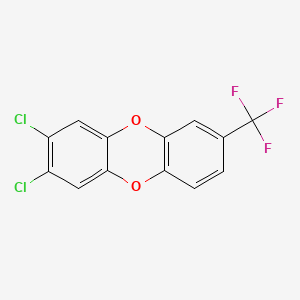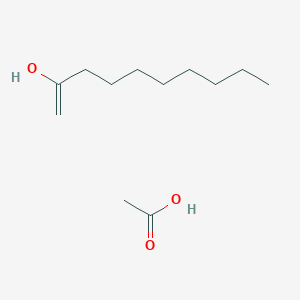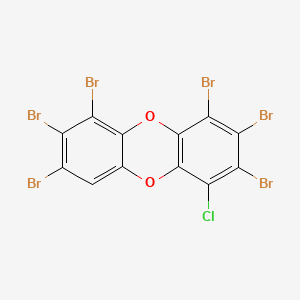
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is a halogenated polycyclic aromatic compound It is characterized by the presence of six bromine atoms and one chlorine atom attached to an oxanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene typically involves the bromination and chlorination of oxanthrene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully dehalogenated compounds.
Scientific Research Applications
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the development of advanced materials, such as flame retardants and electronic components.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include halogen bonding and π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexabromo-1-chlorooxanthrene: Similar structure but different bromination pattern.
2,3,4,6,7,8-Hexachloro-1-bromooxanthrene: Chlorine atoms replace bromine atoms.
2,3,4,6,7,8-Hexafluoro-1-chlorooxanthrene: Fluorine atoms replace bromine atoms.
Uniqueness
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
107207-38-5 |
|---|---|
Molecular Formula |
C12HBr6ClO2 |
Molecular Weight |
692.0 g/mol |
IUPAC Name |
2,3,4,6,7,8-hexabromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12HBr6ClO2/c13-2-1-3-10(7(17)4(2)14)21-11-8(18)5(15)6(16)9(19)12(11)20-3/h1H |
InChI Key |
JWEVGBXKKARMME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


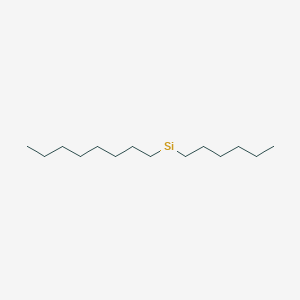


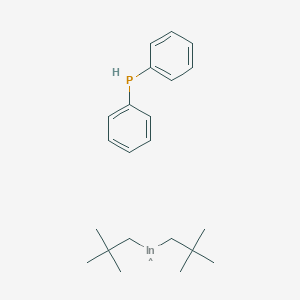
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
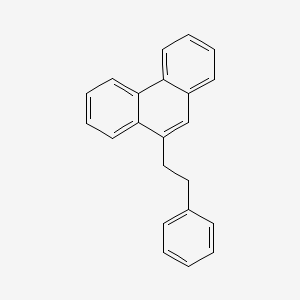

![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
